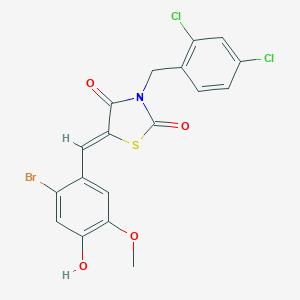![molecular formula C21H18ClFN2O3S B300947 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a 4-chlorophenylsulfonyl group, and a 3-fluorophenylacetamide group.
Preparation Methods
The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 4-chlorobenzenesulfonyl chloride to form benzyl[(4-chlorophenyl)sulfonyl]amine. This intermediate is then reacted with 3-fluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Chemical Reactions Analysis
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of inflammation or pain relief .
Comparison with Similar Compounds
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-N’-(3-fluorophenyl)urea: This compound shares structural similarities but differs in its functional groups.
4-chlorophenylsulfonyl-3-fluorophenylacetamide: Another similar compound with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18ClFN2O3S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H18ClFN2O3S/c22-17-9-11-20(12-10-17)29(27,28)25(14-16-5-2-1-3-6-16)15-21(26)24-19-8-4-7-18(23)13-19/h1-13H,14-15H2,(H,24,26) |
InChI Key |
WYEOZWWELBPUIA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-bromo-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300865.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)
![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)

![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![(2-Chloro-4-{[3-(2-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B300880.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)
![2-({2-Allyl-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300882.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
